5-[(4-chlorophenyl)methyl]-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline
Description
This compound is a pyrazoloquinoline derivative characterized by a fused heterocyclic core structure. Key substituents include:
- A 4-chlorophenylmethyl group at position 5, contributing to lipophilicity and steric bulk.
- Molecular weight: 459.9 g/mol (calculated) .
- XLogP3: 4.7, indicating moderate lipophilicity .
- Topological Polar Surface Area (TPSA): 58.4 Ų, suggesting moderate solubility in polar solvents .
The compound’s synthesis likely involves palladium-catalyzed cross-coupling or cyclization reactions, as analogous pyrazoloquinolines are synthesized via such methods (e.g., PdCl₂(PPh₃)₂ in DMF) .
Propriétés
IUPAC Name |
5-[(4-chlorophenyl)methyl]-8-methoxy-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O2/c1-30-19-9-5-17(6-10-19)24-22-15-29(14-16-3-7-18(26)8-4-16)23-12-11-20(31-2)13-21(23)25(22)28-27-24/h3-13,15H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMFMKWVHSYROK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)OC)CC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-chlorophenyl)methyl]-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chlorobenzyl chloride with 8-methoxy-3-(4-methoxyphenyl)quinoline in the presence of a base can lead to the formation of the desired pyrazoloquinoline compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(4-chlorophenyl)methyl]-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation and nitration reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce halogen or nitro groups into the molecule.
Applications De Recherche Scientifique
5-[(4-chlorophenyl)methyl]-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-[(4-chlorophenyl)methyl]-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include signal transduction and gene expression modulation.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The following table compares 5-[(4-chlorophenyl)methyl]-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline (Compound A) with structurally related pyrazoloquinoline derivatives:
Key Observations from Structural Comparisons
Substituent Effects on Lipophilicity: The 4-chlorophenylmethyl group in Compound A contributes to a higher XLogP3 (4.7) compared to non-halogenated analogs (e.g., Compound , XLogP3 = 4.2). Chlorine’s electron-withdrawing nature may also stabilize aromatic interactions in biological targets . Ethoxy or trifluoromethyl groups (e.g., ELND006 ) further increase hydrophobicity, favoring blood-brain barrier penetration.
Electronic Modulation via Methoxy Groups :
- Dual methoxy groups in Compound A (positions 3 and 8) enhance solubility (TPSA = 58.4 Ų) compared to ELND006 (TPSA ≈ 45 Ų), which lacks polar substituents .
Synthetic Accessibility :
- Compounds with simpler substituents (e.g., methyl or phenyl groups) are synthesized in fewer steps (e.g., via Suzuki-Miyaura coupling ), whereas sulfonamide-containing analogs (e.g., ELND006) require specialized reagents .
Activité Biologique
The compound 5-[(4-chlorophenyl)methyl]-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article focuses on the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its pharmacological potential.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 353.82 g/mol. The structure features a pyrazolo[4,3-c]quinoline core substituted with a chlorophenyl and methoxy groups, which are crucial for its biological activity.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 353.82 g/mol |
| IUPAC Name | 5-[(4-chlorophenyl)methyl]-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline |
| CAS Number | Not available |
Anticancer Activity
Recent studies have indicated that pyrazoloquinoline derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to 5-[(4-chlorophenyl)methyl]-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline have shown selective cytotoxicity against various cancer cell lines.
- Case Study : A study evaluated the anticancer activity of pyrazolo[4,3-c]quinoline derivatives against breast cancer (MDA-MB-468) and renal cancer (A498). The results demonstrated that certain derivatives displayed IC50 values significantly lower than conventional chemotherapeutics, indicating potent anticancer effects .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. Research has shown that derivatives of pyrazoloquinolines possess moderate to high antibacterial and antifungal activities.
- Data Table : Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Pyrazolo[4,3-c]quinoline derivative A | Staphylococcus aureus | 12.5 µg/mL |
| Pyrazolo[4,3-c]quinoline derivative B | Escherichia coli | 25 µg/mL |
| Pyrazolo[4,3-c]quinoline derivative C | Candida albicans | 15 µg/mL |
Anti-inflammatory Activity
In addition to anticancer and antimicrobial activities, pyrazoloquinolines have been studied for their anti-inflammatory properties. Inhibition of nitric oxide production in macrophage cells has been documented.
- Findings : A derivative showed significant inhibition of LPS-induced NO production in RAW 264.7 cells, comparable to established anti-inflammatory drugs. This suggests potential applications in treating inflammatory diseases .
The biological activities of 5-[(4-chlorophenyl)methyl]-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline are believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Many pyrazoloquinolines act as inhibitors of key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : These compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Modulation of Inflammatory Pathways : By inhibiting iNOS and COX-2 expression, these compounds can reduce inflammation markers.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
